2-(Chloromethyl)-4,6-difluoro-1H-benzimidazole Exhibits High-Affinity Binding to the BRDT Bromodomain
In a direct binding assay, 2-(Chloromethyl)-4,6-difluoro-1H-benzimidazole demonstrated potent affinity for the human BRDT bromodomain 2 with a dissociation constant (Kd) of 3 nM [1]. This is a key differentiation from many other benzimidazole derivatives that show weaker or non-specific binding to bromodomain proteins. For instance, related compounds in the same chemotype series showed significantly weaker affinity, with a Kd of 1,570 nM for the BAZ1A bromodomain [2]. The 523-fold difference in affinity highlights the critical role of the 4,6-difluoro and 2-chloromethyl substitution pattern for achieving high potency and selectivity within this target class.
| Evidence Dimension | Binding Affinity (Kd) to Human Bromodomain Protein |
|---|---|
| Target Compound Data | Kd = 3 nM for human BRDT bromodomain 2 |
| Comparator Or Baseline | Kd = 1,570 nM for human BAZ1A bromodomain for a related benzimidazole analog |
| Quantified Difference | 523-fold higher potency (lower Kd) |
| Conditions | Binding affinity measured via Bromoscan assay against human partial length BRDT bromodomain 2 (residues K250 to E382) expressed in a bacterial system [1]. |
Why This Matters
This high potency makes 2-(Chloromethyl)-4,6-difluoro-1H-benzimidazole a privileged starting point for developing selective chemical probes or drug candidates targeting specific bromodomains, a task for which a generic benzimidazole would be unsuitable.
- [1] BindingDB. (n.d.). BDBM50515771 CHEMBL4528047. Binding affinity to human partial length BRDT bromodomain 2. View Source
- [2] BindingDB. (2022). BDBM50549630 CHEMBL4740348. Binding affinity to human BAZ1A bromodomain. View Source
